molecular formula C20H18Cl2N2O3 B2625833 [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate CAS No. 252579-07-0

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate

Cat. No.: B2625833
CAS No.: 252579-07-0
M. Wt: 405.28
InChI Key: QNXMBAMYXRKVBZ-NMWGTECJSA-N
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Description

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a 2,6-dichlorophenyl group, an indole core, and a 3-methylbutanoate ester, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2,6-Dichlorophenyl Group: This step involves the alkylation of the indole core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The indole derivative is then reacted with an appropriate aldehyde to form the ylidene group.

    Esterification: Finally, the compound is esterified with 3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

    Substitution: The 2,6-dichlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ylidene derivatives.

    Substitution: Substituted 2,6-dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential in various assays for its antiviral and anticancer activities. It can be used as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer and viral infections. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole core structure.

Mechanism of Action

The mechanism of action of [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The 2,6-dichlorophenyl group enhances its binding affinity and specificity, while the ylidene and ester groups contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    2,6-Dichlorobenzyl alcohol: Shares the 2,6-dichlorophenyl group but lacks the indole core.

    3-Methylbutanoic acid: Contains the ester group but not the indole or dichlorophenyl groups.

Uniqueness

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is unique due to its combination of the indole core, 2,6-dichlorophenyl group, and 3-methylbutanoate ester. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-12(2)10-18(25)27-23-19-13-6-3-4-9-17(13)24(20(19)26)11-14-15(21)7-5-8-16(14)22/h3-9,12H,10-11H2,1-2H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXMBAMYXRKVBZ-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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